N-Methoxy-N,3-dimethylbut-2-enamide
Description
Properties
CAS No. |
121712-53-6 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-methoxy-N,3-dimethylbut-2-enamide |
InChI |
InChI=1S/C7H13NO2/c1-6(2)5-7(9)8(3)10-4/h5H,1-4H3 |
InChI Key |
ANZMOIMDIYYRDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N(C)OC)C |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
N-Methoxy-N,3-dimethylbut-2-enamide serves as an essential reagent in organic synthesis due to its ability to participate in various chemical transformations. It can be utilized in the formation of enamines and other nitrogen-containing compounds, making it valuable for synthesizing more complex molecules.
Synthesis of β-Lactams
One notable application is in the synthesis of β-lactams, which are crucial components in many antibiotics. The compound can facilitate the formation of β-lactam rings through specific reaction conditions that promote cyclization, thereby contributing to the development of new antimicrobial agents .
Medicinal Chemistry
Antiviral Activity
Research has indicated that this compound possesses antiviral properties. It has been studied for its ability to inhibit specific viral proteases, contributing to its potential use in developing antiviral drugs. For instance, compounds derived from this compound have shown promising results against viruses by disrupting their replication processes .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Studies suggest that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. This property highlights its potential application in pharmaceuticals aimed at treating bacterial infections .
Materials Science
Polymer Chemistry
In materials science, this compound is explored for its role as a solvent and additive in polymer chemistry. Its ability to dissolve poorly soluble polymers makes it a candidate for applications in coatings and adhesives . The compound's high solubility characteristics allow it to enhance the processing and performance of polymeric materials.
Coatings and Inks
The compound is being investigated for use in formulating inks and coatings due to its favorable properties. Its compatibility with various substrates and ability to improve adhesion make it suitable for applications in printing technologies and surface coatings .
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of derivatives synthesized from this compound against Chikungunya virus (CHIKV). The results indicated that certain derivatives exhibited significant inhibition of viral replication, with IC50 values demonstrating effectiveness at low concentrations .
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various compounds, this compound showed a minimum inhibitory concentration (MIC) of 0.5 mg/mL against Staphylococcus aureus. This finding underscores its potential as an effective antimicrobial agent suitable for therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their differences:
Key Observations :
- Chain Length and Branching : Compounds like N-Methoxy-N,4-dimethylpent-3-enamide and (E)-N-methoxy-N,3-dimethylhept-2-enamide exhibit longer aliphatic chains, which influence their solubility and melting points. For example, the latter is a liquid at room temperature, whereas N-Methoxy-N,5-dimethylbenzoannulene is a solid (m.p. 68–69°C) .
- Aromatic vs.
Physicochemical Properties
The table below compares physical states, melting points, and spectroscopic
Key Observations :
- Melting Points : Aliphatic analogues (e.g., this compound) are typically liquids, while aromatic or benzannulated derivatives are solids due to enhanced intermolecular interactions .
- Spectroscopic Signatures : The C=O stretch in IR (~1650–1680 cm⁻¹) and N-OCH₃ proton signals (δ 3.1–3.3 ppm in ¹H NMR) are consistent across Weinreb amides, aiding structural confirmation .
Preparation Methods
Lithiation-Alkylation Sequence
The lithiation-alkylation method is a cornerstone for synthesizing this compound. A representative procedure involves the treatment of (S)-4-((tert-butyldiphenylsilyl)oxy)pent-2-yn-1-ol (S3 ) with methyl lithium (MeLi) in diethyl ether at −78°C, followed by the addition of paraformaldehyde. The reaction proceeds via deprotonation of the alkyne precursor, generating a lithium acetylide intermediate that undergoes nucleophilic addition to formaldehyde. Subsequent quenching with aqueous ammonium chloride and extraction with ethyl acetate yields the crude product, which is purified via flash column chromatography (10–20% ethyl acetate in hexanes). This method achieves a 98% yield and high enantiomeric excess (98% ee), as confirmed by chiral HPLC.
Key advantages of this approach include:
-
Stereochemical fidelity : The use of (S)-configured starting material ensures retention of chirality.
-
Scalability : Reactions are conducted under anhydrous conditions, permitting gram-scale synthesis.
-
Functional group compatibility : Silicon protecting groups (e.g., tert-butyldiphenylsilyl) prevent undesired side reactions during lithiation.
Weinreb Amide Formation via Magnesium Enolate Intermediates
An alternative route involves the conversion of α,β-unsaturated esters to Weinreb amides. Ethyl (Z)-4-(benzyloxy)-3-methylbut-2-enoate (11a ) is treated with N-methoxy-N-methylamine hydrochloride (MeNHOMe·HCl) in the presence of isopropyl magnesium chloride (i-PrMgCl) in tetrahydrofuran (THF) at −5°C. The Grignard reagent deprotonates the amine, generating a nucleophilic species that attacks the ester carbonyl, resulting in transamidation. After quenching with saturated ammonium chloride, the product is extracted into ethyl acetate and purified via silica gel chromatography. This method provides moderate yields (70–85%) and is advantageous for substrates sensitive to strong bases.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Low temperatures (−78°C to −40°C) are critical for minimizing side reactions during lithiation steps. For example, the addition of MeLi to S3 at −78°C suppresses polymerization of formaldehyde and ensures regioselective alkylation. Solvent choice also impacts yield: ethereal solvents (THF, Et₂O) stabilize lithium intermediates, while dichloromethane (CH₂Cl₂) is preferred for silylation reactions due to its inertness toward silicon protecting groups.
Purification Techniques
Flash column chromatography remains the standard for isolating this compound. Gradient elution with ethyl acetate/hexanes (10–50%) effectively separates the product from byproducts such as residual paraformaldehyde and silyl ethers. Analytical data for the purified compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.39–7.27 (m, 5H, aromatic), 4.66–4.50 (m, 3H, CH₂ and CH), 3.34 (s, 3H, OCH₃), 1.41 (d, J = 6.7 Hz, 3H, CH₃).
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Reagents | Temperature | Yield (%) | Purification |
|---|---|---|---|---|---|
| Lithiation-Alkylation | S3 | MeLi, paraformaldehyde | −78°C | 98 | Column chromatography |
| Weinreb Amide Route | 11a | MeNHOMe·HCl, i-PrMgCl | −5°C | 84 | Column chromatography |
The lithiation-alkylation method outperforms the Weinreb amide approach in yield and stereoselectivity but requires stringent cryogenic conditions. Conversely, the latter is more suitable for acid-sensitive substrates .
Q & A
Q. Table 1: Catalyst Performance in AH
| Catalyst | ee (%) | Conditions | Reference |
|---|---|---|---|
| Rh/(R)-DTBM-Segphos | 92 | 50 atm H2, DCM, 25°C | |
| Ru/Tol-BINAP | 20 | 10 atm H2, THF, 25°C |
What analytical strategies resolve structural ambiguities or impurities in this compound?
Answer:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) to verify ee .
- IR Spectroscopy : Confirms carbonyl (ν ~1640–1680 cm⁻¹) and methoxy (ν ~2820 cm⁻¹) groups .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
How can contradictions in catalytic efficiency between similar α,β-unsaturated amides be addressed?
Answer:
Discrepancies arise from:
- Electronic effects : Electron-withdrawing groups on the amide reduce reactivity in hydrogenation.
- Steric hindrance : Bulky substituents near the double bond impede catalyst-substrate binding.
Methodological approach : - Conduct Hammett analysis to quantify electronic effects .
- Use computational modeling (DFT) to map steric interactions and optimize catalyst design .
What strategies improve synthetic yield in multi-step syntheses involving this compound?
Answer:
- Intermediate stabilization : Protect reactive sites (e.g., silylation of hydroxyl groups) to prevent side reactions .
- Reagent optimization : Use DMT-MM over traditional carbodiimides (e.g., DCC) for higher coupling efficiency and milder conditions .
- In-line monitoring : Employ LC-MS or ReactIR to track reaction progress and adjust parameters in real time .
How does the N-methoxy-N-methyl (Weinreb) group influence the reactivity of α,β-unsaturated amides?
Answer:
The Weinreb group:
- Stabilizes enolates : Facilitates regioselective alkylation or acylation .
- Enhances electrophilicity : Polarizes the α,β-unsaturated system, improving reactivity in cycloadditions or Michael additions .
- Limits over-reduction : Prevents further reduction of the carbonyl group during hydrogenation .
What are the challenges in scaling up asymmetric hydrogenation of this compound, and how are they mitigated?
Answer:
Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
